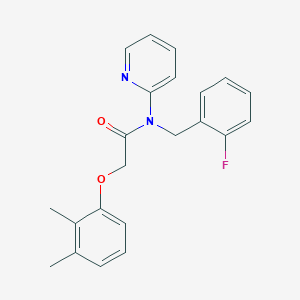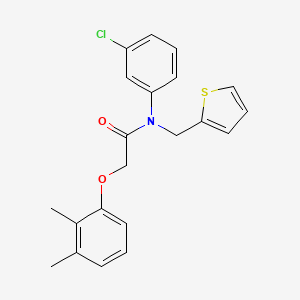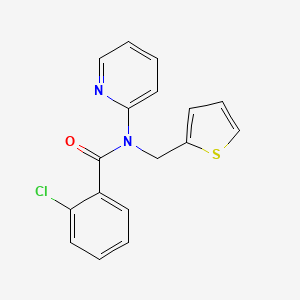![molecular formula C21H22N2O3S B11365934 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11365934.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure is as follows:
Structure:
!Compound Structure - It has been studied for its potential biological activities and applications.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: is a chemical compound with the molecular formula C₁₂H₁₇NO₃. It consists of a thiazole ring, an acetamide group, and a phenethyl moiety with dimethoxy substituents.
Preparation Methods
Synthetic Routes: Although specific synthetic routes are not widely documented, one approach involves the condensation of 3,4-dimethoxyphenethylamine with 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid or its derivatives.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s specialized nature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify major products.
Scientific Research Applications
Chemistry: Used as a synthetic intermediate or building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Limited studies, but potential pharmacological applications.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- Mechanisms are not well-established, but potential targets could include receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other acetamides, thiazoles, and phenethylamines.
Uniqueness: The combination of thiazole and phenethylamine moieties makes it distinct.
Properties
Molecular Formula |
C21H22N2O3S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-25-18-9-8-15(12-19(18)26-2)10-11-22-20(24)13-17-14-27-21(23-17)16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,24) |
InChI Key |
SUWBWJRIHQJPFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365852.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11365860.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11365862.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11365867.png)
![5-({2-methoxy-4-[(propylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11365886.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11365898.png)
![5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11365899.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide](/img/structure/B11365910.png)
![ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11365920.png)
![N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11365925.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11365931.png)
